DiZPK

Description

Properties

IUPAC Name |

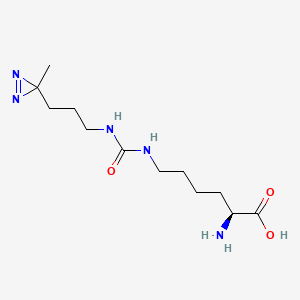

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIFRMUMYTGAV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DiZPK: A Technical Guide to a Genetically Encoded Photocrosslinker for Mapping Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiZPK (N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine) is a genetically encodable, photo-activatable amino acid analog used as a crosslinking agent to identify and map direct protein-protein interactions (PPIs) within living cells.[1][2][3][4][5] As a structural analog of lysine, it can be site-specifically incorporated into a protein of interest using the cell's own translational machinery through amber stop codon suppression. Upon activation with ultraviolet (UV) light, its diazirine moiety forms a highly reactive carbene intermediate, which rapidly and covalently bonds with nearby interacting molecules, effectively "trapping" transient and stable PPIs for subsequent identification and analysis. This guide provides an in-depth overview of this compound's mechanism, experimental protocols, and applications in elucidating complex biological pathways.

Core Concepts and Mechanism of Action

This compound is a powerful tool for chemical biology and proteomics, enabling the study of PPIs in their native cellular context. Its utility stems from two key features: genetic encodability and photo-activation.

-

Genetic Incorporation: this compound is introduced into a target protein ("bait") by repurposing the UAG (amber) stop codon. This is achieved by co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from Methanosarcina barkeri (MbPylRS), which specifically recognizes this compound and incorporates it in response to the amber codon engineered into the gene of the bait protein. This ensures site-specific insertion of the photocrosslinker.

-

Photo-crosslinking: The diazirine group on this compound is stable in the dark but upon irradiation with UV light (typically 365 nm), it loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can insert into any nearby C-H or N-H bond of a neighboring protein ("prey"), forming a stable covalent bond. This effectively captures both strong and weak or transient interactions that are often difficult to detect with traditional methods like co-immunoprecipitation.

The following diagram illustrates the fundamental mechanism of this compound.

Experimental Protocols

The successful application of this compound requires a multi-step workflow, from molecular cloning to mass spectrometry analysis. The following sections outline the key experimental procedures.

Genetic Incorporation of this compound

This protocol is adapted for E. coli but can be modified for eukaryotic cells.

-

Plasmid Construction:

-

Clone the gene for the "bait" protein into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

-

Co-transform the E. coli expression strain (e.g., DH10B) with the bait protein plasmid and a separate plasmid expressing the engineered MbPylRS/tRNA pair (e.g., pSupAR-MbPylRS(this compound)).

-

-

Cell Culture and Protein Expression:

-

Grow the co-transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.5.

-

Supplement the medium with this compound to a final concentration of 330 µM.

-

Induce protein expression with the appropriate inducer (e.g., IPTG) and continue incubation.

-

-

Verification of Incorporation:

-

Confirm the expression of the full-length, this compound-containing protein via SDS-PAGE and Western blotting against an epitope tag on the bait protein. Successful incorporation will result in a band at the expected full-length molecular weight only in the presence of this compound.

-

For higher certainty, the precise mass of the purified protein can be confirmed by electrospray ionization mass spectrometry (ESI-MS).

-

In Vivo Photo-Crosslinking

-

Cell Preparation:

-

For studies under specific conditions, such as acid stress, incubate the cells expressing the this compound-containing protein under the desired conditions (e.g., pH 2.3 for 30 minutes for acid stress studies in E. coli).

-

-

UV Irradiation:

-

Expose the cell suspension to UV light at a wavelength of 365 nm.

-

Irradiation is typically performed on ice for 15-30 minutes using a UV lamp. The optimal duration and intensity should be determined empirically for each experimental system.

-

-

Cell Lysis:

-

After irradiation, harvest the cells by centrifugation and lyse them using standard biochemical procedures (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Analysis of Crosslinked Complexes

-

Affinity Purification:

-

Enrich the crosslinked bait-prey complexes from the cell lysate using affinity purification. This is typically achieved via an epitope tag (e.g., His-tag, FLAG-tag) on the bait protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the purified complexes on an SDS-PAGE gel. The crosslinked complex will appear as a higher molecular weight band compared to the bait protein alone.

-

Confirm the identity of the crosslinked product by Western blotting using antibodies against the bait protein and potentially against suspected prey proteins.

-

-

Mass Spectrometry for Prey Identification:

-

Excise the higher molecular weight band corresponding to the crosslinked complex from a Coomassie-stained SDS-PAGE gel.

-

Perform in-gel digestion of the proteins, typically with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the prey proteins by searching the acquired MS/MS spectra against a protein database. The bait protein will also be identified, while other co-migrating proteins are potential interaction partners.

-

The overall experimental workflow is depicted below.

Quantitative Data and Applications

While precise quantitative data such as dissociation constants (Kd) are not directly measured by this crosslinking method, relative crosslinking efficiencies and comparative analyses provide valuable quantitative insights.

| Parameter | Observation | Significance | Reference |

| Incorporation Efficiency | Amber suppression efficiency with this compound is comparable to its derivatives like DiZHSeC. | Demonstrates robust and reliable incorporation into proteins in E. coli. | |

| Crosslinking Efficiency | This compound shows similar photocrosslinking efficiency to DiZHSeC for capturing client proteins of the HdeA chaperone. | Indicates that this compound is an efficient probe for trapping PPIs in vivo. | |

| UV Wavelength | 365 nm | This longer UV wavelength is less damaging to cells compared to shorter wavelengths (e.g., 254 nm), which is crucial for in vivo studies. | |

| UV Duration | 15-30 minutes | Sufficient time to activate the diazirine moiety for efficient crosslinking. | |

| This compound Concentration | 330 µM in culture medium | Effective concentration for uptake and incorporation by the orthogonal synthetase system in E. coli. |

Application Example: Chaperone Cooperation in Bacterial Acid Resistance

This compound has been instrumental in elucidating the mechanism of acid resistance in enteric bacteria like E. coli. The periplasmic chaperone HdeA is known to protect other proteins from aggregation at the extremely low pH of the stomach. Using this compound incorporated into HdeA, researchers identified its client proteins under acidic conditions.

The study revealed a cooperative chaperone network. At low pH, HdeA becomes disordered and binds to a wide range of client proteins, including the periplasmic chaperones SurA and DegP, preventing their aggregation. Upon returning to a neutral pH, HdeA refolds and releases its clients. The now-active SurA and DegP then assist in the refolding of other client proteins that were protected by HdeA. This ATP-independent chaperone cascade is critical for bacterial survival in the stomach.

The signaling and interaction pathway is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A genetically incorporated crosslinker reveals chaperone cooperation in acid resistance [ouci.dntb.gov.ua]

- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to DiZPK In Vivo Photocrosslinking

This guide provides a comprehensive overview of the principles and applications of this compound (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-l-lysine), a genetically encoded, photo-activatable unnatural amino acid used for capturing protein-protein interactions (PPIs) directly within living cells.

Core Principle and Mechanism

This compound enables the covalent trapping of transient and stable protein interactions in their native cellular environment. The technology leverages the genetic code expansion to site-specifically incorporate this compound into a protein of interest (POI), which then acts as a "bait" to capture interacting "prey" proteins upon photoactivation.

The core of this compound technology lies in the diazirine moiety.[1][2] This small, three-membered ring containing two nitrogen atoms is chemically stable in the dark, minimizing perturbation to the biological system.[3][4] Upon irradiation with long-wave UV light (typically 350-370 nm), the diazirine ring absorbs energy, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[5] This carbene is extremely short-lived (nanoseconds to microseconds) and will non-specifically insert into the first available C-H, N-H, or O-H bond in its immediate proximity. This rapid, proximity-based reaction results in a stable, covalent bond between the bait protein and its binding partner, effectively "crosslinking" the interacting complex.

Advantages in In Vivo Research

Diazirine-based crosslinkers like this compound offer significant advantages over other photo-reactive groups, such as aryl azides and benzophenones, making them particularly suitable for in vivo studies.

| Feature | Diazirine (e.g., this compound) | Aryl Azide | Benzophenone |

| Size | Small, minimally perturbative (isosteric to a methyl group). | Larger, potentially disruptive. | Bulky, potentially disruptive. |

| Activation Wavelength | Long-wave UV (330-370 nm), less damaging to cells. | Short-wave UV (~254 nm), can cause significant photodamage to biomolecules. | Mid-wave UV (330-365 nm). |

| Reactivity | Forms highly reactive, non-selective carbene for broad labeling. | Forms a reactive nitrene. | Forms a 1,2-diradical, reacts preferentially with C-H bonds. |

| Chemical Stability | Stable in both acidic and basic conditions and against various nucleophiles. | Less stable. | Generally stable. |

| Quenching by Water | Prone to quenching by water, which reduces non-specific labeling in aqueous environments. | Less prone to quenching. | Reacts preferentially with C-H bonds over water. |

| Irradiation Time | Short irradiation period required. | Varies. | Often requires long irradiation periods, increasing risk of non-specific labeling. |

Experimental Workflow

A typical this compound-based proteomics experiment, often combined with quantitative mass spectrometry techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), follows a multi-step process to identify direct and proximate binding partners in living cells.

Applications in Research and Drug Development

The ability to map PPIs in a native, dynamic cellular context makes this compound an invaluable tool for both basic research and pharmaceutical development.

-

Target Identification and Validation: this compound can be integrated into small-molecule probes (photo-affinity labeling) to directly identify the cellular protein targets of a drug candidate. This is a critical step in understanding a drug's mechanism of action and potential off-target effects, which is a major cause of failure in drug development.

-

Mapping Signaling Pathways: By capturing transient interactions that are often missed by other methods, this compound helps to elucidate complex signaling networks and identify previously unknown components.

-

Structural Biology: The "zero-length" nature of the crosslink provides residue-level distance constraints, offering valuable data for modeling the three-dimensional structure of protein complexes.

-

Understanding Disease Mechanisms: The technique can be used to compare PPI networks in healthy versus diseased cells, revealing interactions that are gained or lost, thereby providing insights into disease pathology.

Experimental Protocols

The following are generalized protocols synthesized from published methodologies. Specific parameters should be optimized for each protein of interest and cell line.

Site-Specific Incorporation of this compound into a Protein of Interest (POI)

-

System Preparation: Obtain or synthesize this compound. Prepare two plasmids: one encoding the this compound-aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS) and another encoding the POI with an in-frame amber stop codon (TAG) at the desired incorporation site and an affinity tag (e.g., pCMV-POI-X-TAG-HA).

-

Cell Culture and Transfection: Seed HEK293T cells in 6-well plates in DMEM with 10% FBS. After 12-18 hours, co-transfect the cells with the two plasmids using a suitable transfection reagent.

-

This compound Incorporation: After transfection, replace the medium with fresh growth medium supplemented with a final concentration of 100-330 µM this compound. A control well without this compound should be included.

-

Verification: After 24-48 hours, harvest the cells, lyse them, and perform an anti-tag (e.g., anti-HA) Western blot. Full-length expression of the POI should only be observed in the presence of this compound, confirming successful incorporation.

In Vivo Photocrosslinking and Cell Harvest

-

Cell Preparation: Scale up the culture of successfully transfected cells in 10-cm or 15-cm dishes, including both this compound-containing cultures and non-irradiated controls.

-

Irradiation: Wash the cells with PBS. With the lid of the culture dish removed, place the cells on ice ~5-10 cm from a long-wave UV lamp (e.g., 365 nm, 8-watt).

-

UV Exposure: Irradiate the cells for 1-15 minutes. The optimal time should be determined empirically to maximize crosslinking while minimizing cell damage. Keep control plates covered in aluminum foil.

-

Harvesting: Immediately after irradiation, scrape the cells into PBS, centrifuge, and flash-freeze the cell pellet for storage or proceed directly to lysis.

Affinity Purification and Mass Spectrometry Preparation

-

Lysis: Resuspend the cell pellets in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent interactions. Sonicate to shear DNA and clarify the lysate by centrifugation.

-

Affinity Pulldown: Incubate the clarified lysate with anti-tag magnetic beads (e.g., anti-HA) overnight at 4°C to capture the bait protein and its crosslinked partners.

-

Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the protein complexes from the beads. Reduce the disulfide bonds (e.g., with DTT), alkylate the cysteines (e.g., with iodoacetamide), and perform an in-solution tryptic digest overnight.

-

Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Quantitative Data Summary

Successful application of this compound photocrosslinking relies on carefully controlled experimental parameters.

| Parameter | Typical Value / Range | Notes |

| This compound Concentration | 100 - 330 µM | Final concentration in cell culture medium. |

| UV Light Source | 8W to 1000W Hg(Xe) or Black Light lamps. | A bandpass filter may be used to narrow the wavelength. |

| Activation Wavelength | 350 - 370 nm | Long-wave UV is crucial to minimize cellular damage. |

| Irradiation Distance | ~5 - 10 cm | Distance affects light intensity and should be kept consistent. |

| Irradiation Time | 1 - 15 minutes | Must be optimized. Shorter times are preferred to maintain cell viability. |

| Crosslinking Efficiency | Variable (>10%) | Highly dependent on the specific interaction, UAA position, and local environment. Yields can be low due to water quenching. |

| Carbene Lifetime | Nanoseconds (ns) to microseconds (µs) | The short lifetime ensures that only very proximal molecules are captured. |

References

- 1. researchgate.net [researchgate.net]

- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to DiZPK: A Photo-Cross-Linking Agent for Elucidating Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of DiZPK, a lysine-based photo-cross-linking agent. This compound has emerged as a valuable tool for covalently capturing protein-protein interactions in their native cellular environment, offering insights into complex biological pathways and potential therapeutic targets.

Chemical Structure and Properties

This compound, with the formal name N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine, is a structural analog of the amino acid lysine.[1][2] This design allows for its incorporation into proteins through genetic code expansion.[3][4][5] The key feature of this compound is the diazirine moiety, a three-membered ring containing two nitrogen atoms, which upon photoactivation, generates a highly reactive carbene intermediate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1337883-32-5 | |

| Molecular Formula | C12H23N5O3 | |

| Formula Weight | 285.3 g/mol | |

| Purity | ≥95% | |

| Appearance | A solid | |

| Solubility | Methanol: Slightly soluble | |

| SMILES | OC(--INVALID-LINK--CCCCNC(NCCCC1(N=N1)C)=O)=O | |

| InChI Key | YGUIFRMUMYTGAV-VIFPVBQESA-N |

Reactivity and Mechanism of Action

The utility of this compound as a photo-cross-linker stems from the photochemical reactivity of its diazirine group. Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas (N2) to form a highly reactive and short-lived carbene intermediate. This carbene can then readily insert into nearby C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent bond. This process effectively "traps" transient or weak protein-protein interactions for subsequent identification and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unlocking Protein Interactions: A Technical Guide to DiZPK, the Pyrrolysine Analog Photo-Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine (DiZPK), a genetically encodable, photo-activatable pyrrolysine analog. This compound has emerged as a powerful tool for elucidating protein-protein interactions (PPIs) within the native cellular environment, offering researchers a method to covalently trap transient and stable complexes for subsequent identification and characterization. This guide details the core principles of this compound, from its chemical properties and synthesis to its practical application in sophisticated experimental workflows, supported by quantitative data, detailed protocols, and visual diagrams.

Chemical Properties and Synthesis of this compound

This compound is a synthetic analog of the 22nd genetically encoded amino acid, pyrrolysine. Its structure incorporates a diazirine ring, a compact and highly efficient photo-activatable functional group. Upon exposure to UV light (typically ~365 nm), the diazirine moiety releases dinitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of interacting proteins, forming a stable covalent crosslink.

| Property | Value |

| Chemical Name | Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine |

| Molecular Formula | C₁₂H₂₃N₅O₃ |

| Molecular Weight | 285.35 g/mol |

| CAS Number | 1337883-32-5 |

| Appearance | Solid |

| Solubility | Slightly soluble in methanol; Soluble in water with pH adjustment |

| Purity | ≥95% |

Synthesis of this compound:

Genetic Incorporation of this compound

The site-specific incorporation of this compound into a protein of interest is achieved through the powerful technique of genetic code expansion via amber codon suppression. This methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the archaeon Methanosarcina barkeri. An engineered pyrrolysyl-tRNA synthetase (PylRS) specifically recognizes and charges this compound onto its cognate tRNA (tRNAPyl), which has been engineered to recognize the UAG (amber) stop codon. When a gene of interest is mutated to contain an in-frame amber codon at a desired position, the ribosome incorporates this compound at that site during translation, leading to the production of a full-length protein containing the photo-crosslinker.

Quantitative Data on Incorporation Efficiency

Precise quantitative data on the incorporation efficiency of this compound (e.g., yield in mg/L or percentage of full-length protein) is not consistently reported across the literature. However, studies have demonstrated "similar amber suppression efficiency" for this compound compared to other unnatural amino acids when analyzed by Western blot, indicating efficient production of the full-length protein in the presence of this compound[1][2]. The yield of the this compound-containing protein is dependent on several factors, including the expression system, the specific protein, the site of incorporation, and the concentration of this compound.

| Parameter | Observation | Citation(s) |

| Incorporation Efficiency | Described as "efficient" and "similar" to other unnatural amino acids based on Western blot analysis of full-length protein expression. | [1][2] |

| Protein Yield | Dependent on expression system and specific protein; quantitative yields are not consistently reported. |

Experimental Protocol: Genetic Incorporation of this compound in E. coli

This protocol is adapted from methodologies used for expressing unnatural amino acid-containing proteins in E. coli.

Materials:

-

E. coli expression strain (e.g., DH10B)

-

Plasmid encoding the engineered Methanosarcina barkeri PylRS and tRNAPyl (e.g., pSupAR-MbPylRS(this compound))[3]

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired position.

-

LB medium with appropriate antibiotics.

-

This compound solution (e.g., 1 mM in water or a suitable buffer).

-

Inducing agent (e.g., arabinose).

Procedure:

-

Co-transform the E. coli expression strain with the PylRS/tRNA plasmid and the expression plasmid for the target protein.

-

Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Add this compound to a final concentration of 1 mM.

-

Induce protein expression by adding the appropriate inducer (e.g., 0.2% L-arabinose).

-

Continue to grow the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.

-

Harvest the cells by centrifugation.

-

The cell pellet can then be used for protein purification or downstream photo-crosslinking experiments.

Experimental Protocol: Genetic Incorporation of this compound in Mammalian Cells

This protocol is based on methods for amber suppression in mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Plasmid encoding the engineered Methanosarcina barkeri PylRS and tRNAPyl for mammalian expression (e.g., pCMV-MbPylRS(this compound)).

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Transfection reagent.

-

This compound solution (e.g., 1 mM in sterile PBS).

Procedure:

-

Seed the mammalian cells in a culture plate and grow to 70-80% confluency.

-

Co-transfect the cells with the PylRS/tRNA plasmid and the expression plasmid for the target protein using a suitable transfection reagent.

-

After 6-8 hours post-transfection, replace the medium with fresh medium containing this compound at a final concentration of 100-500 µM.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

The cells can then be harvested for Western blot analysis to confirm protein expression or used for in-cell photo-crosslinking experiments.

Photo-crosslinking with this compound

The core utility of this compound lies in its ability to covalently capture interacting proteins upon UV irradiation. The diazirine ring is stable in the dark but is efficiently activated by UV light, providing temporal control over the crosslinking reaction.

Quantitative Data on Crosslinking Yield

The efficiency of photo-crosslinking is often assessed qualitatively by the appearance of higher molecular weight bands on a Western blot, corresponding to the crosslinked complexes. Quantitative yields are not frequently reported, but studies have shown that this compound can "efficiently photo-capture" interacting partners. The yield of the crosslinked product depends on the affinity and proximity of the interacting proteins, the duration and intensity of UV irradiation, and the cellular context.

| Parameter | Observation | Citation(s) |

| Crosslinking Yield | Described as "efficient" based on the detection of crosslinked complexes by Western blot and mass spectrometry. |

Experimental Protocol: In Vivo Photo-crosslinking in E. coli

Materials:

-

E. coli cells expressing the this compound-containing protein.

-

UV crosslinker with 365 nm bulbs.

-

Chilled PBS or appropriate buffer.

Procedure:

-

Harvest the E. coli cells expressing the this compound-incorporated protein by centrifugation.

-

Wash the cell pellet with chilled PBS and resuspend in a suitable buffer.

-

Place the cell suspension in a petri dish on ice.

-

Irradiate the cells with 365 nm UV light for 15-30 minutes in a UV crosslinker. The optimal irradiation time should be determined empirically.

-

After irradiation, the cells can be lysed, and the crosslinked complexes can be enriched and analyzed by SDS-PAGE, Western blotting, and mass spectrometry.

Experimental Protocol: In Vivo Photo-crosslinking in Mammalian Cells

Materials:

-

Mammalian cells expressing the this compound-containing protein.

-

UV lamp or crosslinker with 365 nm bulbs.

-

Chilled PBS.

Procedure:

-

Wash the adherent cells expressing the this compound-incorporated protein with chilled PBS.

-

Remove the PBS and place the culture plate on a cold surface (e.g., a chilled metal plate).

-

Irradiate the cells with 365 nm UV light for 15-45 minutes. The optimal irradiation time should be determined empirically, balancing crosslinking efficiency with cell viability.

-

After irradiation, the cells can be lysed, and the crosslinked complexes can be purified and analyzed.

Application of this compound in Studying Protein-Protein Interactions

Case Study: Chaperone Cooperation in Bacterial Acid Resistance

A significant application of this compound has been in unraveling the complex network of chaperone proteins that enable enteric bacteria like E. coli to survive the extreme acidity of the stomach. The periplasmic chaperones HdeA and HdeB are known to be crucial for this acid resistance. By genetically incorporating this compound into HdeA, researchers were able to identify its client proteins under acidic conditions. This led to the discovery that HdeA not only protects a wide range of proteins from acid-induced aggregation but also interacts with other chaperones, including DegP and SurA. This finding revealed a cooperative chaperone network where HdeA protects DegP and SurA at low pH, and in turn, DegP and SurA assist in the refolding of other client proteins upon pH neutralization.

Caption: HdeA-mediated acid resistance pathway.

Workflow: Identification of HdeA Client Proteins using SILAC-based Quantitative Proteomics

To identify the client proteins of HdeA, a powerful workflow combining this compound-mediated photo-crosslinking with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and mass spectrometry is employed. In this approach, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The "heavy" labeled cells express the this compound-containing HdeA, while the "light" labeled cells serve as a negative control (e.g., expressing wild-type HdeA without the crosslinker). After photo-crosslinking, the cell lysates are mixed, and HdeA and its crosslinked partners are purified. Mass spectrometry is then used to identify the proteins and quantify the "heavy" to "light" ratio. A high heavy/light ratio indicates a specific interaction with the this compound-containing HdeA.

Caption: SILAC-based proteomics workflow.

This compound and Bioorthogonal Chemistry

The term "bioorthogonal chemistry" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The photo-activation of this compound's diazirine group with UV light is a prime example of a bioorthogonal reaction. The diazirine is stable and unreactive in the cellular environment until it is triggered by an external stimulus (UV light), which is not a component of native cellular processes.

It is important to note that while photo-crosslinking is a bioorthogonal strategy, this compound is not known to participate in other common bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. The chemical functionality of this compound is specifically designed for photo-induced crosslinking.

Conclusion

This compound has proven to be an invaluable tool for chemical biologists and drug development professionals seeking to map protein-protein interaction networks in their native cellular context. Its genetic encodability allows for precise, site-specific incorporation into proteins of interest, and its efficient photo-crosslinking chemistry provides a robust method for capturing both stable and transient interactions. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to implement this powerful technology in their own studies, paving the way for new discoveries in cellular signaling, disease mechanisms, and drug target validation.

References

An In-Depth Technical Guide to the Genetic Incorporation of DiZPK for Photo-Crosslinking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and interactions. Among these, photo-reactive UAAs that enable covalent crosslinking to interacting partners upon photoactivation are of particular interest. This guide provides a comprehensive technical overview of the genetic incorporation of Nε-[3-(3-methyl-3H-diazirin-3-yl)propanoyl]-L-lysine (DiZPK), a lysine derivative containing a diazirine moiety for photo-crosslinking studies.[1][2] this compound's compact size and ability to be activated by long-wavelength UV light make it a valuable probe for capturing protein-protein interactions (PPIs) in living cells.[3][4]

This document details the core methodology, experimental protocols, and data analysis workflows for utilizing this compound in prokaryotic and eukaryotic systems. It is intended to serve as a practical resource for researchers in academia and industry engaged in protein engineering, chemical biology, and drug discovery.

Core Methodology: Genetic Code Expansion

The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the expansion of the genetic code.[5] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host organism. This engineered pair functions independently of the host's endogenous translational machinery.

The key components of this system are:

-

An Orthogonal tRNA: Typically, an amber suppressor tRNA (tRNACUA) is used, which recognizes the UAG amber stop codon. This tRNA is engineered to not be recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases.

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aminoacyl-tRNA synthetase is designed to specifically recognize and charge the orthogonal tRNA with the unnatural amino acid, in this case, this compound. For this compound and its analogs, an engineered pyrrolysyl-tRNA synthetase (PylRS) is commonly used.

-

The Unnatural Amino Acid: this compound is supplied in the cell culture medium and is taken up by the cells.

-

A Modified Gene of Interest: The gene encoding the protein of interest is mutated to introduce an in-frame amber (TAG) codon at the desired site of this compound incorporation.

When these components are present in the cell, the ribosome pauses at the UAG codon. The orthogonal this compound-charged tRNACUA then recognizes the UAG codon and incorporates this compound into the growing polypeptide chain, allowing for the expression of the full-length protein containing the photo-crosslinker at a specific site.

Workflow for Genetic Incorporation of this compound

Caption: General workflow for the genetic incorporation of this compound and its use in photo-crosslinking studies.

Data Presentation

Quantitative and Semi-Quantitative Data on this compound Incorporation and Crosslinking

The efficiency of unnatural amino acid incorporation and subsequent crosslinking can be assessed by various methods. While precise quantification can be challenging and is often context-dependent, several studies provide valuable data points.

| Parameter | Method | Organism/System | Observation | Reference(s) |

| Incorporation Efficiency | Western Blot | E. coli | Similar amber suppression efficiency for this compound and DiZHSeC. | |

| Western Blot | HEK293T Cells | Full-length protein expression is dependent on the presence of this compound. | ||

| Crosslinking Efficiency | Western Blot | E. coli | This compound and DiZHSeC show similar photo-crosslinking efficiency. | |

| SDS-PAGE | In vitro | Time-dependent increase in cross-linked product upon UV irradiation. | ||

| Protein Yield | Not specified | Mammalian Cells | Up to 1 µg of protein containing a UAA per 2 x 10^7 cells. | |

| Specificity | Mass Spectrometry | Mammalian Cells | >95% incorporation of the unnatural amino acid at the target site. |

Experimental Protocols

Chemical Synthesis of this compound

While this compound is commercially available, a detailed synthesis protocol allows for in-house production and potential modifications. The synthesis generally involves the protection of L-lysine, followed by coupling with a diazirine-containing carboxylic acid, and subsequent deprotection. A representative, though not fully detailed, approach is the conjugation of an activated indole-3-acetic acid with a protected lysine derivative. For a more specific synthesis of related Nε-substituted lysines, methods involving malonate derivatives and dibromobutane to create key intermediates have been described.

Genetic Incorporation of this compound in E. coli

This protocol is adapted from methodologies described for the expression of proteins containing unnatural amino acids.

a. Plasmid Construction:

-

Co-transform E. coli (e.g., DH10B strain) with two plasmids:

-

A plasmid encoding the engineered Methanosarcina barkeri pyrrolysyl-tRNA synthetase (PylRS) mutant and its cognate tRNACUAPyl.

-

A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).

-

b. Protein Expression and this compound Incorporation:

-

Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotics (e.g., 50 mg/L ampicillin and 34 mg/L chloramphenicol) and grow overnight at 37°C.

-

The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.

-

Add this compound to the culture to a final concentration of 330 µM.

-

Incubate for 30 minutes.

-

Induce protein expression by adding the inducer (e.g., 0.2% w/v arabinose).

-

Continue to grow the culture for 12 hours at 30°C.

-

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Genetic Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol is based on a published method for identifying protein-protein interactions in mammalian cells using this compound.

a. Plasmid Construction:

-

Prepare two mammalian expression vectors:

-

A plasmid encoding the this compound-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).

-

A plasmid encoding the protein of interest (POI) with an in-frame amber (TAG) codon at the desired position and an affinity tag (e.g., HA-tag) for purification (e.g., pCMV-POI-X-TAG-HA).

-

b. Cell Culture and Transfection:

-

Seed HEK293T cells in 6-well plates with DMEM supplemented with 10% FBS.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 12-18 hours.

-

On the day of transfection, replace the medium with fresh growth medium containing this compound. The optimal concentration of this compound should be determined empirically but is typically in the µM range.

-

Transfect the cells with the two plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for protein expression.

In-cell Photo-Crosslinking

a. UV Irradiation:

-

Wash the cells expressing the this compound-containing protein with ice-cold PBS.

-

For adherent cells, irradiate directly in the culture plate on ice. For suspension cells, pellet and resuspend in PBS before irradiation in a suitable container.

-

Expose the cells to UV light at 365 nm. The irradiation time and intensity need to be optimized for each experimental setup. A typical starting point is 15-30 minutes using a commercial UV crosslinker.

-

After irradiation, harvest the cells.

b. Analysis of Crosslinked Products:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the affinity tag on the POI or an antibody against the POI itself. Crosslinked complexes will appear as higher molecular weight bands.

-

For identification of interacting partners, perform affinity purification of the POI and its crosslinked partners, followed by mass spectrometry analysis.

Mass Spectrometry Analysis of Crosslinked Peptides

A general workflow for the analysis of cross-linked proteins by mass spectrometry is as follows:

-

Protein Digestion: The purified cross-linked protein complexes are digested into peptides using a protease such as trypsin.

-

Enrichment of Crosslinked Peptides (Optional): Cross-linked peptides are often low in abundance and can be enriched using techniques like size-exclusion chromatography.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: Specialized software (e.g., xiSEARCH, MeroX) is used to identify the cross-linked peptides from the complex MS/MS data. This allows for the identification of the interacting proteins and the specific residues involved in the interaction.

Application in Mapping Signaling Pathways: A Case Study of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in various cancers. Identifying the protein interaction network of EGFR is essential for understanding its function and for developing targeted therapies.

While a specific study detailing the use of this compound to map the entire EGFR signaling pathway was not identified in the literature search, the methodology described in this guide is well-suited for such an investigation. A hypothetical workflow to identify direct interaction partners of EGFR upon ligand stimulation using this compound is presented below.

Workflow for Mapping EGFR Interactions using this compound

Caption: A conceptual workflow for identifying EGFR interaction partners using this compound-mediated photo-crosslinking.

In this hypothetical experiment, this compound would be incorporated into a specific location within an EGFR domain known to be involved in protein-protein interactions, for example, the C-terminal tail which contains multiple phosphotyrosine docking sites. Upon stimulation with EGF, the cells would be irradiated with UV light to covalently trap interacting proteins. Subsequent affinity purification and mass spectrometry would then identify these direct and transient binding partners, providing valuable insights into the dynamic nature of the EGFR signalosome.

Conclusion

The genetic incorporation of this compound provides a powerful and versatile platform for the investigation of protein-protein interactions in their native cellular context. This technical guide outlines the fundamental principles and provides detailed protocols to facilitate the application of this technology. By enabling the capture of transient and weak interactions that are often missed by traditional methods, the use of this compound and other photo-crosslinking unnatural amino acids holds great promise for advancing our understanding of complex biological processes and for the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Interactome: A Technical Guide to DiZPK-Mediated Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DiZPK (N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine), a genetically encodable, photo-activatable amino acid used for mapping protein-protein interactions (PPIs) within the native cellular environment. By enabling the capture of transient and weak interactions often missed by conventional methods, this compound has emerged as a powerful tool in molecular biology, drug discovery, and the elucidation of complex signaling networks.

Core Principles of this compound Technology

This compound is an unnatural amino acid, structurally analogous to lysine, that incorporates a diazirine moiety.[1] This small, chemically stable group can be activated by UV light. Upon irradiation at 365 nm, the diazirine ring loses nitrogen gas and forms a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form covalent bonds with amino acid side chains or peptide backbones of any nearby protein, effectively "trapping" interaction partners in situ.[1][2]

The power of this compound lies in its site-specific incorporation into a "bait" protein of interest. This is achieved through genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, which recognizes the amber stop codon (UAG).[2] By engineering a UAG codon at a specific site in the bait protein's gene, researchers can direct the cellular machinery to insert this compound at that precise location during translation. This allows for targeted cross-linking from a defined point on the protein surface, providing spatial resolution to the interaction map.

Experimental Workflow: From Gene to Interactome

The application of this compound follows a multi-step workflow that combines molecular biology, cell culture, photochemistry, and proteomics. The process is designed to identify proteins that are in close proximity to the this compound-labeled bait protein within a living cell at the moment of UV activation.

Case Study: Mapping the Interactome of the FAT10 Signaling Pathway

A significant application of this compound has been the elucidation of the interactome for the human ubiquitin-like modifier FAT10. FAT10 is known to be a signal for proteasomal degradation, but its specific interaction partners and broader cellular roles were not well understood.[3] By incorporating this compound into FAT10 and using a quantitative proteomics approach (SILAC), researchers identified a network of interacting proteins, shedding light on its function.

The study revealed that FAT10 interacts with a multitude of proteins involved in key cellular processes. A significant portion of the identified interactors were ribosomal proteins and factors involved in translation, suggesting a role for FAT10 in ribosome biology or the quality control of newly synthesized proteins. Other interactors implicated FAT10 in RNA processing and metabolic pathways.

Quantitative Data from FAT10 Interactome Study

The use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the differentiation of true interactors from non-specific background proteins. In this method, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The experimental sample (e.g., this compound-FAT10) is compared against a control, and the ratio of heavy to light peptides in the mass spectrometer indicates the enrichment and specificity of the interaction. Below is a summary of high-confidence interactors identified for FAT10.

| Protein | Gene Name | Function | SILAC Ratio (H/L) |

| 60S ribosomal protein L4 | RPL4 | Ribosome component, Translation | 4.85 |

| 60S ribosomal protein L7 | RPL7 | Ribosome component, Translation | 4.12 |

| 40S ribosomal protein S3 | RPS3 | Ribosome component, Translation | 3.98 |

| Eukaryotic translation initiation factor 3 subunit A | EIF3A | Translation Initiation | 3.55 |

| Heterogeneous nuclear ribonucleoprotein U | HNRNPU | RNA Binding / Processing | 3.21 |

| ATP-dependent RNA helicase A | DHX9 | RNA Binding / Processing | 2.95 |

| Heat shock protein HSP 90-alpha | HSP90AA1 | Chaperone, Protein Folding | 2.89 |

| Aldolase A | ALDOA | Glycolysis | 2.54 |

Detailed Experimental Protocols

A. This compound Incorporation in Mammalian Cells

-

Plasmid Preparation : A mammalian expression vector for the protein of interest (POI) is modified to contain an in-frame amber codon (TAG) at the desired this compound incorporation site. This is typically done via site-directed mutagenesis.

-

Cell Culture and Transfection : Human embryonic kidney (HEK293T) cells are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). For SILAC experiments, cells are cultured for at least five passages in SILAC-specific DMEM.

-

Transfection : Cells are co-transfected with the bait plasmid and a plasmid encoding the this compound-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).

-

This compound Supplementation : 24 hours post-transfection, the medium is replaced with fresh medium supplemented with this compound. The optimal concentration should be determined empirically, but a starting concentration of 100-500 µM is common. Cells are incubated for another 24-48 hours to allow for protein expression and this compound incorporation.

B. In Vivo Photo-Cross-Linking

-

Cell Preparation : Prior to irradiation, adherent cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). The final wash is aspirated, leaving a thin layer of PBS covering the cells.

-

UV Irradiation : Cells are irradiated on ice to minimize cellular stress and potential degradation of complexes. A UV cross-linker instrument equipped with 365 nm bulbs is used.

-

Irradiation Parameters :

-

Wavelength : 365 nm

-

Energy/Intensity : ~2 mW/cm²

-

Duration : 15-30 minutes

-

Distance : Place the culture plate on ice approximately 5 cm from the UV source.

-

-

Post-Irradiation : Immediately after irradiation, cells are harvested by scraping into PBS and pelleted by centrifugation. The cell pellets can be stored at -80°C or processed immediately.

C. Affinity Purification and Mass Spectrometry

-

Cell Lysis : Cell pellets are lysed in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Sonication or mechanical disruption may be used to ensure complete lysis.

-

Affinity Purification : The bait protein and its cross-linked partners are purified from the cell lysate. If the bait protein is tagged (e.g., with a His- or FLAG-tag), affinity resins such as Ni-NTA or anti-FLAG beads are used. The sample is incubated with the resin, followed by stringent washing steps to remove non-specific binders.

-

Elution and Digestion : The protein complexes are eluted from the resin. The eluate is then typically resolved by SDS-PAGE, and the entire protein lane is excised and subjected to in-gel digestion with trypsin.

-

LC-MS/MS : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is acquired on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Data Analysis : The raw mass spectrometry data is processed using software such as MaxQuant. For SILAC experiments, the software calculates heavy/light ratios for each identified protein, allowing for the quantification of specific interactions. High-confidence interactors are typically defined as those showing significant enrichment (e.g., a SILAC ratio > 2) and statistical significance.

Conclusion and Future Outlook

The this compound photo-cross-linking method provides a powerful strategy for defining protein-protein interactions in their native cellular context. Its ability to capture weak and transient interactions offers a significant advantage for exploring dynamic cellular processes. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the application of this compound will undoubtedly uncover new layers of complexity in cellular signaling, providing novel insights for basic research and identifying new targets for therapeutic intervention.

References

An In-Depth Technical Guide to DiZPK for Studying Transient Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, DNA repair, and protein folding. However, their fleeting nature makes them notoriously difficult to study using traditional biochemical methods. The genetically encoded photo-crosslinker, diazirine-bearing photo-activatable lysine (DiZPK), has emerged as a powerful tool to overcome this challenge. By enabling the formation of covalent bonds between interacting proteins in living cells upon UV irradiation, this compound allows for the capture and subsequent identification of transient interactors. This technical guide provides a comprehensive overview of the this compound methodology, from its core principles to detailed experimental protocols and data analysis workflows. It is intended to serve as a valuable resource for researchers seeking to employ this cutting-edge technique to unravel the dynamic landscape of the cellular interactome and to accelerate drug discovery efforts targeting transient PPIs.

Introduction to this compound: A Tool for Capturing Fleeting Interactions

This compound is a synthetic, unnatural amino acid that is structurally analogous to lysine.[1] It contains a diazirine ring, a small, photo-activatable functional group.[1] The key to this compound's utility lies in the ability to genetically encode its incorporation into a specific protein of interest (the "bait") at a desired position. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a specific codon (typically the amber stop codon, TAG) engineered into the gene of the bait protein.[2]

Once incorporated, the diazirine ring remains inert until it is exposed to long-wave ultraviolet (UV) light (typically 365 nm).[3] Upon photoactivation, the diazirine rapidly decomposes to form a highly reactive carbene intermediate. This carbene can then react with any nearby molecule, including the side chains of amino acids on an interacting "prey" protein, forming a stable covalent bond.[4] This process effectively "freezes" the transient interaction, allowing for the isolation and identification of the crosslinked protein complex using standard biochemical techniques, such as affinity purification and mass spectrometry.

A significant advancement in this technology is the development of a cleavable analog of this compound, known as DiZHSeC. This variant incorporates a selenium atom, allowing for oxidative cleavage of the crosslinker, which simplifies the identification of crosslinked peptides and the precise mapping of interaction interfaces by mass spectrometry.

Experimental Workflow: From Genetic Encoding to Mass Spectrometry

The successful application of this compound for studying transient PPIs involves a multi-step workflow. This section outlines the key stages of a typical this compound experiment, from the initial setup to the final data analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in a this compound workflow.

-

Plasmid Preparation:

-

The gene of the bait protein is cloned into a mammalian expression vector. A TAG amber stop codon is introduced at the desired site for this compound incorporation using site-directed mutagenesis. An affinity tag (e.g., FLAG, HA, or Myc) should be included for later purification.

-

A second plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound is required.

-

-

Cell Culture and Transfection:

-

HEK293T cells are commonly used and should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

-

For quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are cultured in specialized SILAC media containing either "light" (e.g., 12C6-lysine and 12C6-arginine) or "heavy" (e.g., 13C6-lysine and 13C6-arginine) amino acids for at least five passages to ensure complete labeling.

-

Cells are co-transfected with the bait protein plasmid and the synthetase/tRNA plasmid.

-

-

This compound Incorporation:

-

Following transfection, the growth medium is supplemented with this compound to a final concentration of 1 mM. The cells are incubated for 24-48 hours to allow for expression of the bait protein and incorporation of this compound.

-

-

Cell Preparation:

-

The cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

The cells are then covered with a thin layer of PBS.

-

-

UV Irradiation:

-

The cells are irradiated with 365 nm UV light. The optimal irradiation time and intensity should be empirically determined, but a common starting point is 15 minutes at an intensity of approximately 2 mW/cm2. The UV source should be positioned at a fixed distance from the cells (e.g., 5 cm). It is crucial to perform the irradiation on ice to minimize cellular stress and potential artifacts.

-

-

Cell Lysis:

-

After irradiation, the cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Affinity Purification:

-

The cell lysate is incubated with affinity beads (e.g., anti-FLAG M2 affinity gel) to capture the bait protein and its crosslinked partners.

-

The beads are then washed extensively with lysis buffer to remove non-specific binders. The stringency of the washes can be adjusted to minimize background while preserving true interactions.

-

-

Protein Digestion:

-

The purified protein complexes are eluted from the beads or digested directly on the beads using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. This involves peptide identification, protein inference, and, in the case of SILAC experiments, quantification of the "heavy" to "light" ratios for each identified protein.

-

Proteins that are significantly enriched in the "heavy" (or "light," depending on the experimental design) channel are considered to be specific interactors of the bait protein.

-

Data Presentation: Summarizing Quantitative Data

A key advantage of using this compound in conjunction with SILAC is the ability to obtain quantitative data on the identified protein-protein interactions. This allows for the differentiation of specific interactors from non-specific background proteins. The results are typically presented in a table that includes the identified proteins, their SILAC ratios, and statistical significance.

Table 1: Example of Quantitative Data from a this compound-SILAC Experiment

| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | -log10(p-value) | Description |

| P04637 | TP53 | 10.2 | 4.5 | Tumor suppressor p53 |

| Q06609 | MDM2 | 8.7 | 4.2 | E3 ubiquitin-protein ligase Mdm2 |

| P62993 | GRB2 | 6.5 | 3.8 | Growth factor receptor-bound protein 2 |

| ... | ... | ... | ... | ... |

This is a representative table. Actual data will vary depending on the experiment.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex relationships within signaling pathways and experimental workflows. The following examples illustrate how this compound can be used to map transient interactions in key signaling pathways.

Note: While this compound is a powerful tool for studying PPIs, its specific application to the TGF-beta and Wnt signaling pathways is not yet extensively documented in published literature. The following diagrams represent hypothetical applications of this compound to study known transient interactions within these pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for regulating a wide range of cellular processes. A key transient interaction in this pathway is the recruitment of SMAD proteins to the activated TGF-β receptor complex.

Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. A central event is the regulation of β-catenin levels by a "destruction complex." The transient interaction between Axin and LRP6 upon Wnt stimulation is a key step in this process.

Applications in Drug Development

The study of transient PPIs is of great interest to the pharmaceutical industry, as many of these interactions represent potential drug targets. This compound-based photo-crosslinking can play a significant role in several stages of the drug discovery pipeline.

Target Identification and Validation

For phenotypic drug screens where the molecular target of a compound is unknown, this compound can be a powerful tool for target deconvolution. A photo-activatable analog of the drug molecule can be synthesized and used to crosslink its binding partners in cells. Subsequent identification of these partners by mass spectrometry can reveal the drug's direct target(s).

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a strategy for identifying small-molecule "fragments" that bind to a target protein. These fragments can then be elaborated into more potent drug candidates. This compound can be used to validate the binding of these low-affinity fragments in a cellular context, providing crucial information for the optimization process.

Off-Target Profiling

Understanding the off-target effects of a drug is critical for predicting its potential side effects. This compound can be used to identify unintended interactors of a drug, providing a more comprehensive picture of its mechanism of action and potential liabilities.

Conclusion

The this compound photo-crosslinking technology provides a robust and versatile platform for the study of transient protein-protein interactions in their native cellular environment. By enabling the covalent capture of fleeting interactions, this compound, particularly when combined with quantitative proteomics techniques like SILAC, offers unprecedented opportunities to map the dynamic interactome. This in-depth technical guide has provided a comprehensive overview of the this compound methodology, from the underlying principles to detailed experimental protocols and applications in drug discovery. As our understanding of the importance of transient PPIs in health and disease continues to grow, the use of powerful tools like this compound will be indispensable for unraveling the complexities of cellular signaling and for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Systematic mapping of WNT-FZD protein interactions reveals functional selectivity by distinct WNT-FZD pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetically encoded protein photocrosslinker with a transferable mass spectrometry-identifiable label - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The DiZPK Photocrosslinker: A Technical Guide to Unveiling Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Many of these interactions are transient and of low affinity, making them challenging to capture and analyze using traditional biochemical methods. The development of genetically encoded photocrosslinkers has revolutionized the field by enabling the covalent trapping of interacting proteins in their native cellular environment. Among these powerful tools, DiZPK (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propaminocarbonyl-lysine)) has emerged as a highly efficient and versatile photocrosslinker for identifying direct protein-protein interactions in living prokaryotic and eukaryotic cells.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of the this compound photocrosslinker.

Discovery and Development

This compound is a genetically encoded unnatural amino acid (UAA) that contains a diazirine moiety.[2][3] This photoactivatable group, upon irradiation with UV light, forms a highly reactive carbene intermediate that can covalently crosslink with interacting proteins in close proximity.[4] this compound was developed as a structural analog of pyrrolysine (Pyl), allowing for its site-specific incorporation into a protein of interest using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. This genetic code expansion strategy offers precise control over the placement of the photocrosslinker within a "bait" protein, enabling the targeted capture of "prey" proteins.

To facilitate downstream analysis and reduce false-positive identifications, cleavable derivatives of this compound have been developed. These include DiZSeK and DiZHSeC, which incorporate a selenium atom. The carbon-selenium bond in these analogs can be cleaved under mild oxidative conditions (e.g., with hydrogen peroxide), allowing for the separation of the bait protein from the captured prey proteins before mass spectrometry analysis. Furthermore, the DiZHSeC photocrosslinker was engineered to leave a stable, mass spectrometry-identifiable label on the prey protein after cleavage, a strategy termed "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP). This feature significantly enhances the confidence in identifying interacting partners and helps to map the interaction interface.

Mechanism of Action

The functionality of this compound is centered around the photochemistry of its diazirine ring. The process can be summarized in the following steps:

-

Photoactivation: Upon irradiation with UV light, typically at a wavelength of 365 nm, the diazirine ring absorbs a photon.

-

Nitrogen Extrusion: This absorption of energy leads to the irreversible loss of a nitrogen molecule (N₂).

-

Carbene Formation: The extrusion of nitrogen generates a highly reactive and short-lived carbene intermediate.

-

Covalent Crosslinking: The carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent bond.

This rapid and proximity-dependent reaction is crucial for capturing transient and weak interactions that might be lost during conventional purification methods.

Caption: Mechanism of this compound photo-crosslinking.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and its derivatives, compiled from various studies.

| Parameter | Value | Organism/System | Reference |

| Concentration for Incorporation | |||

| This compound | 330 μM | E. coli | |

| DiZHSeC | 330 μM | E. coli | |

| UV Irradiation Conditions | |||

| Wavelength | 365 nm | In vitro & In vivo | |

| Irradiation Time | 15 min | In vitro & In vivo (E. coli) | |

| Cleavage Conditions (for DiZSeK/DiZHSeC) | |||

| Reagent | Hydrogen Peroxide (H₂O₂) | In vitro | |

| Concentration | 8 mM | In vitro | |

| Incubation Time | 60 min | In vitro |

Experimental Protocols

This section provides a generalized, detailed methodology for a typical photocrosslinking experiment using this compound incorporated into a bait protein.

Genetic Incorporation of this compound

Caption: Workflow for genetic incorporation of this compound.

Protocol:

-

Plasmid Construction:

-

Introduce an in-frame amber stop codon (TAG) at the desired site within the gene of the "bait" protein using site-directed mutagenesis.

-

Co-express the bait protein construct with a plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA.

-

-

Cell Culture and this compound Incorporation:

-

Transform the expression host (e.g., E. coli or mammalian cells) with the plasmids.

-

Grow the cells in a suitable medium.

-

When the cell culture reaches the appropriate density (e.g., OD₆₀₀ of ~0.5 for E. coli), supplement the medium with this compound to a final concentration of approximately 330 μM.

-

After a short incubation period (e.g., 30 minutes) to allow for this compound uptake, induce the expression of the bait protein.

-

Continue to culture the cells to allow for protein expression.

-

In Vivo Photocrosslinking

Protocol:

-

Cell Harvesting and Preparation:

-

Harvest the cells expressing the this compound-containing bait protein by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer (e.g., PBS or LB medium).

-

-

UV Irradiation:

-

Place the cell suspension in a suitable container (e.g., a petri dish or a quartz cuvette).

-

Irradiate the cells with 365 nm UV light for a specified duration, typically 15 minutes. This step should be performed on ice to minimize cellular damage.

-

-

Cell Lysis:

-

After irradiation, pellet the cells and lyse them using standard protocols (e.g., sonication or chemical lysis) to release the protein complexes.

-

Purification and Analysis of Crosslinked Complexes

Caption: Workflow for purification and analysis of crosslinked complexes.

Protocol:

-

Affinity Purification:

-

The bait protein is typically designed with an affinity tag (e.g., His-tag, Strep-tag, or FLAG-tag).

-

Use affinity chromatography to purify the bait protein along with its covalently crosslinked prey proteins from the cell lysate.

-

-

Cleavage (for DiZSeK/DiZHSeC):

-

If a cleavable photocrosslinker was used, incubate the purified complexes with a mild oxidizing agent like hydrogen peroxide (e.g., 8 mM H₂O₂ for 1 hour) to cleave the linker and release the prey proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the purified protein complexes by SDS-PAGE.

-

Visualize the crosslinked products by Coomassie staining or perform a Western blot using an antibody against the bait protein or a suspected prey protein.

-

-

Mass Spectrometry:

-

Excise the protein bands corresponding to the crosslinked complexes from the gel.

-

Perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the prey proteins and potentially the crosslinking sites.

-

Applications in Signaling Pathway Elucidation

This compound has been instrumental in elucidating various signaling pathways and protein interaction networks.

Chaperone Cooperation in Acid Resistance

In one study, this compound was used to investigate the mechanism of acid resistance in bacteria, focusing on the chaperone protein HdeA. By incorporating this compound into HdeA, researchers were able to capture its transient interactions with client proteins under acidic conditions, revealing a cooperative network with other chaperones like DegP.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of DiZPK into Proteins in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering and the study of protein structure and function. DiZPK, a lysine derivative featuring a photo-activatable diazirine moiety, is a prime example of a UAA that enables the investigation of protein-protein interactions through photo-crosslinking.[1][2][3] This document provides detailed application notes and protocols for the efficient and site-specific incorporation of this compound into proteins expressed in Escherichia coli.

The methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a nonsense codon, typically the amber stop codon (UAG), and inserts this compound at the desired position within the protein sequence.[4][5] The most common system for incorporating lysine derivatives like this compound is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species. By engineering the PylRS, its substrate specificity can be altered to recognize and activate this compound, enabling its co-translational incorporation into a target protein.

Principle of this compound Incorporation

The genetic encoding of this compound is achieved by co-expressing the target protein gene containing an in-frame amber (TAG) codon, a mutated PylRS that specifically recognizes this compound, and the corresponding tRNAPyl. When this compound is supplied in the culture medium, the engineered PylRS charges the tRNAPyl with this compound. This acylated tRNA then recognizes the UAG codon during translation and delivers this compound to the ribosome for incorporation into the growing polypeptide chain.

Quantitative Data Summary

The efficiency of this compound incorporation and the yield of the modified protein can be influenced by several factors, including the expression system, the specific protein, and the site of incorporation. The use of optimized plasmid systems, such as pEVOL, has been shown to significantly enhance protein yields.

| Parameter | Value | Notes | Reference |

| Protein Yield | >100 mg/L | Using the pEVOL vector system for a model protein (GroEL) with a UAA. | |

| up to 40 mg/L | Using the pSup-MjTyrRS-6TRN plasmid system for UAA incorporation. | ||

| Incorporation Efficiency | up to 65% | Relative to wild-type protein expression for tryptophan analogs. | |

| This compound Concentration | 330 µM | Final concentration in the culture medium for incorporation. |

Experimental Protocols

Plasmid and Strain Preparation

a. Orthogonal System Plasmids:

The site-specific incorporation of this compound in E. coli is facilitated by a two-plasmid system:

-